3-amino-N-(3-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
Description
The compound “3-amino-N-(3-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide” belongs to a class of compounds known as thieno[2,3-b]pyridines . These compounds have been found to exhibit excellent anti-proliferative activity against human cancer cell lines .
Synthesis Analysis
Thieno[2,3-b]pyridines and their derivatives can be synthesized through various methods. For instance, one study reported the synthesis of forty-seven thieno[2,3-b]pyridines-2-carboxamides derivatives . Another study reported the reduction of 3-nitro-I (Ia) with tin and hydrochloric acid to give 3-amino-I (Ib), which was converted to 3-acetylamino-I (Ic) and to dipyrido[2,3-b:2′,3′-d]thiophene (V) .Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridines and their derivatives has been studied using various techniques. Molecular modelling of these compounds against phosphoinositide specific-phospholipase C reveals that the side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligands .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-b]pyridines and their derivatives have been studied. For instance, the reduction of 3-nitro-I (Ia) with tin and hydrochloric acid gave 3-amino-I (Ib), which was converted to 3-acetylamino-I (Ic) and to dipyrido[2,3-b:2′,3′-d]thiophene (V) .Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridines and their derivatives have been studied. One of the main issues encountered for their clinical application is their low water solubility .Future Directions
The future directions for the research on thieno[2,3-b]pyridines and their derivatives could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in medicine, particularly as anticancer agents .
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-4-2-5-12(10-11)21-18(23)17-16(20)13-7-8-14(22-19(13)25-17)15-6-3-9-24-15/h2-10H,20H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGOFEQFYMLEFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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